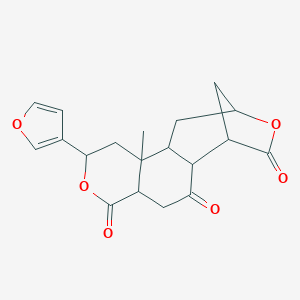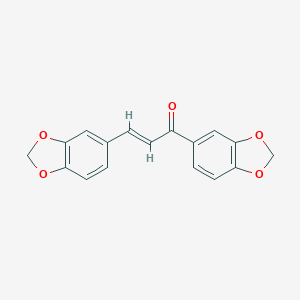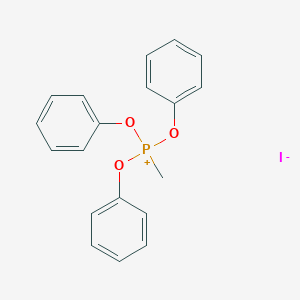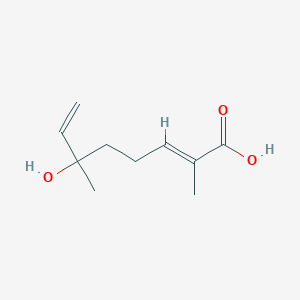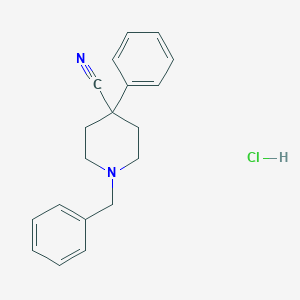
Dibenzyl D,L-Stepholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C33H33NO4 and a molecular weight of 507.6 g/mol .
Molecular Structure Analysis
The molecular structure of Dibenzyl D,L-Stepholidine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . Unfortunately, specific details about its molecular structure were not found in the available resources.
Chemical Reactions Analysis
While there is information available about the chemical reactions of related compounds, such as Dibenzyl Disulfide and Dibenzyl Sulphide , specific details about the chemical reactions of Dibenzyl D,L-Stepholidine were not found in the available resources.
Scientific Research Applications
Alzheimer’s Disease Treatment
L-SPD has been found to rescue memory deficit and synaptic plasticity in models of Alzheimer’s disease . It does this by activating the dopamine D1 receptor/PKA signaling pathway . L-SPD improves the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice .
Schizophrenia Treatment
L-SPD has shown potential in the treatment of schizophrenia . Clinical studies have shown that co-administration of L-SPD with a typical antipsychotic drug significantly enhances the therapeutic effects and remarkably reduces the tardive dyskinesia induced by the typical antipsychotic drug used with schizophrenic patients . Moreover, L-SPD alone was shown to have therapeutic value without inducing significant extrapyramidal side effects and also seemed to reduce the negative symptoms of schizophrenia .
Parkinson’s Disease Treatment
L-SPD has been identified as a potential agent in the treatment of Parkinson’s disease . This is due to its unique pharmacological profile, where it exhibits dopamine D1 receptor agonistic activity while acting as a D2 receptor antagonist .
Drug Addiction Treatment
L-SPD has been suggested as a potential agent in the treatment of drug addiction . This is again due to its unique pharmacological profile, where it exhibits dopamine D1 receptor agonistic activity while acting as a D2 receptor antagonist .
Mechanism of Action
Target of Action
Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .
Mode of Action
The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .
Biochemical Pathways
The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .
Result of Action
The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .
properties
IUPAC Name |
3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSKEIBKZYUSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554300 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl D,L-Stepholidine | |
CAS RN |
62744-18-7 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

